molecular formula C7H8N2OS B13275109 3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile

3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile

Cat. No.: B13275109
M. Wt: 168.22 g/mol
InChI Key: LMJVQHFAYYFVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylthiazole with a suitable nitrile precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy, nitrile, and thiazole functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile

InChI

InChI=1S/C7H8N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4,6,10H,2H2,1H3

InChI Key

LMJVQHFAYYFVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(CC#N)O

Origin of Product

United States

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